molecular formula C14H10BrN3 B11829621 6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11829621
M. Wt: 300.15 g/mol
InChI Key: WJMUCJGMESOSIP-UHFFFAOYSA-N
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Description

6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the molecular formula C14H10BrN3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 4-vinylphenylhydrazine with 6-bromopyridine-3-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the triazolopyridine ring system .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted triazolopyridines depending on the nucleophile used.

    Oxidation Products: Epoxides of the vinyl group.

    Reduction Products: Ethyl derivatives of the vinyl group.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the vinyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities .

Properties

Molecular Formula

C14H10BrN3

Molecular Weight

300.15 g/mol

IUPAC Name

6-bromo-3-(4-ethenylphenyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C14H10BrN3/c1-2-10-3-5-11(6-4-10)14-17-16-13-8-7-12(15)9-18(13)14/h2-9H,1H2

InChI Key

WJMUCJGMESOSIP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)Br

Origin of Product

United States

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